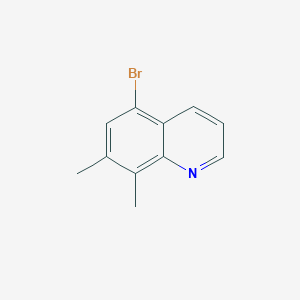

5-Bromo-7,8-dimethylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

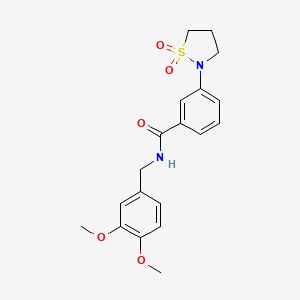

“5-Bromo-7,8-dimethylquinoline” is a chemical compound that is part of the quinoline family . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinoline and its derivatives undergo nucleophilic and electrophilic substitution reactions . Several synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular formula of “this compound” is C11H10BrN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The reaction of 4-hydroxy-2(1H)-quinolinones with excessive bromine in acetic acid affords N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide .Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Groups

5-Bromo-7,8-dimethylquinoline and its derivatives have been utilized as photolabile protecting groups. For instance, a study by Fedoryak and Dore (2002) introduced brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids, showcasing its high efficiency and potential for multiphoton-induced photolysis in vivo, which is crucial for releasing biologically active molecules in a controlled manner through light exposure Fedoryak & Dore, 2002.

Corrosion Inhibition

In the domain of materials science, this compound derivatives have shown promise as corrosion inhibitors. Rbaa et al. (2018) synthesized novel 8-Hydroxyquinoline derivatives, demonstrating their effectiveness in mitigating acidic corrosion of mild steel. This property is attributed to the compounds' ability to form a protective layer on the steel surface, significantly reducing corrosion rates Rbaa et al., 2018.

Synthetic Methodology

The Friedländer synthesis offers a pathway to incorporate this compound into novel chelating ligands, which are valuable in the construction of complex organic frameworks. Hu, Zhang, and Thummel (2003) demonstrated the application of this approach to generate bidentate and tridentate 6-bromoquinoline derivatives, highlighting the versatility of bromoquinolines in organic synthesis Hu, Zhang, & Thummel, 2003.

Pharmacological Studies

In pharmacology, derivatives of this compound have been explored for their potential as therapeutic agents. For example, compounds targeting the σ2-receptor, implicated in proliferating tumor cells, were synthesized and evaluated for their ability to identify breast tumors in vivo, offering insights into the development of novel PET radiotracers for cancer imaging Rowland et al., 2006.

Zukünftige Richtungen

Quinoline motifs continue to be a focus in synthetic and medicinal chemistry due to their various applications. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and further exploration of the pharmacological activities of quinoline derivatives .

Eigenschaften

IUPAC Name |

5-bromo-7,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXKRYMZSCTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine dihydrochloride](/img/structure/B2755806.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)

![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)

![[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2755820.png)

![Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine](/img/structure/B2755821.png)

![N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide](/img/structure/B2755822.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2755824.png)